molecular formula C18H12Cl2N2O4S B11315592 Phenyl 5-chloro-2-[(2-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Phenyl 5-chloro-2-[(2-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11315592
M. Wt: 423.3 g/mol
InChI Key: WCBYCUYZFJHVPI-UHFFFAOYSA-N
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Description

PHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a phenyl group, two chlorine atoms, and a methanesulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the phenyl and chlorophenyl groups through substitution reactions. The methanesulfonyl group is then added using sulfonation reactions under controlled conditions. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

PHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

PHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • PHENYL 5-CHLORO-2-[(2-BROMOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
  • PHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
  • PHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE

Uniqueness

PHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. The presence of two chlorine atoms and a methanesulfonyl group enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H12Cl2N2O4S

Molecular Weight

423.3 g/mol

IUPAC Name

phenyl 5-chloro-2-[(2-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C18H12Cl2N2O4S/c19-14-9-5-4-6-12(14)11-27(24,25)18-21-10-15(20)16(22-18)17(23)26-13-7-2-1-3-8-13/h1-10H,11H2

InChI Key

WCBYCUYZFJHVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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